Betulin 28-acetate
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Overview
Description
Betulin 28-acetate is a naturally occurring pentacyclic triterpenoid derived from betulin, which is found in the outer bark of birch trees (Betula species). This compound is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound is a derivative of betulin, where the hydroxyl group at the C-28 position is acetylated.
Preparation Methods
Synthetic Routes and Reaction Conditions: Betulin 28-acetate can be synthesized through the acetylation of betulin. The process typically involves the reaction of betulin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound involves the extraction of betulin from birch bark, followed by its chemical modification. The extraction methods include vacuum sublimation, vacuum pyrolysis, supercritical extraction with carbon dioxide, and extraction with organic solvents . The extracted betulin is then acetylated using acetic anhydride and a suitable catalyst.
Chemical Reactions Analysis
Types of Reactions: Betulin 28-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of betulonic acid derivatives.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Substitution reactions can produce various betulin derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor for the synthesis of other bioactive triterpenoids.
Biology:
- Exhibits anti-inflammatory and anti-viral activities, making it a candidate for therapeutic applications.
Medicine:
- Demonstrates significant anti-cancer properties by inducing apoptosis in cancer cells through the mitochondrial pathway .
- Potential use in the treatment of HIV due to its ability to inhibit viral replication.
Industry:
- Utilized in the development of cosmetics and skincare products due to its anti-inflammatory and skin-protective properties.
Mechanism of Action
The mechanism of action of betulin 28-acetate involves its interaction with various molecular targets and pathways. It exerts its anti-cancer effects by inducing apoptosis through the mitochondrial pathway. This process involves the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death . Additionally, this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .
Comparison with Similar Compounds
Betulin 28-acetate is compared with other similar compounds such as betulin and betulinic acid:
Betulin:
- Found in large quantities in birch bark.
- Exhibits anti-inflammatory and anti-cancer properties.
- Used as a precursor for the synthesis of this compound.
Betulinic Acid:
- Obtained by the oxidation of betulin.
- Known for its potent anti-cancer activity by inducing apoptosis in cancer cells.
- Demonstrates anti-HIV and anti-inflammatory properties.
Uniqueness of this compound:
- The acetylation at the C-28 position enhances its solubility and bioavailability compared to betulin.
- Exhibits a broader spectrum of biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHMMQVMNVWPV-VFUWXHBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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